molecular formula C19H13BrO5 B486290 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 667891-58-9

2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B486290
CAS No.: 667891-58-9
M. Wt: 401.2g/mol
InChI Key: YFPBOTKQMQWYRZ-UHFFFAOYSA-N
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Description

“2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C19H13BrO5 . Its molecular weight is 401.20752 .

Scientific Research Applications

Anticancer Potential and Drug Resistance Mitigation
Compounds structurally related to 2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, like ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (5a, SHA 14-1) and its analogues, have been studied for their potential in mitigating drug resistance in cancer cells and synergizing with various cancer therapies, particularly in leukemia cells. These studies have emphasized the importance of structure-activity relationships in developing compounds like ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (5q, CXL017), which exhibits low micromolar cytotoxicity against a range of hematologic and solid tumor cells. Importantly, such compounds have shown a distinct ability to selectively kill drug-resistant cancer cells over parent cancer cells, indicating their potential as effective treatments for cancers characterized by multiple drug resistance (Das et al., 2009).

GPR35 Agonist Development and Radiolabeling
The compound 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid (12) and its tritium-labeled form [(3)H]PSB-13253 have been synthesized and characterized for their high affinity and selectivity as agonists of the orphan G protein-coupled receptor GPR35. This research provides a powerful tool for studying GPR35, contributing to the understanding of its function and potential therapeutic applications. The high-affinity binding and selectivity of these compounds, along with the ability to radiolabel them, enable detailed binding and kinetic studies, which are crucial for advancing our knowledge of GPR35 and its associated physiological and pathological roles (Thimm et al., 2013).

Chemical Synthesis and Structural Analysis
The compound this compound and its related derivatives have been the focus of various synthetic studies. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid has been explored as a key intermediate in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis process, involving condensation, cyclodehydration, and aqueous hydrolysis, along with the detailed structural characterization through spectroscopy and X-ray crystallographic analysis, highlights the compound's significance in the realm of chemical synthesis and drug development (Li et al., 2013).

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO5/c1-11-2-4-12(5-3-11)16(21)10-24-18(22)15-9-13-8-14(20)6-7-17(13)25-19(15)23/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPBOTKQMQWYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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